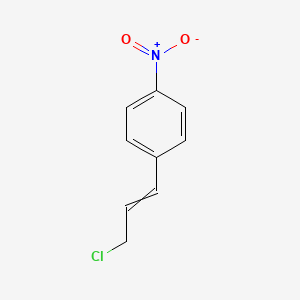![molecular formula C9H9N5O2 B8471461 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8471461.png)
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the cyclization of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction forms the tetrazole ring, which is then attached to the pyridine ring through further synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as therapeutic agents. They are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar structure but with an imidazole ring instead of a tetrazole ring.
1-Methyl-1H-imidazol-5-yl-acetic acid: This compound features an imidazole ring and is used in various chemical and biological applications.
Uniqueness
The uniqueness of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a tetrazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and the formation of stable complexes with metals, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-7(4-9(15)16)2-3-8(11-6)14-5-10-12-13-14/h2-3,5H,4H2,1H3,(H,15,16) |
InChI Key |
KLFGQAXLWKJKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
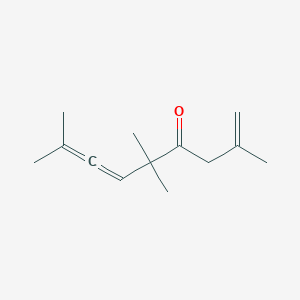
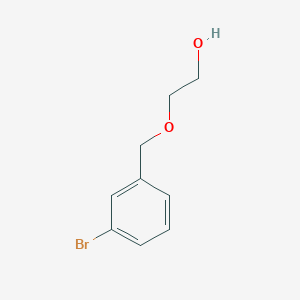
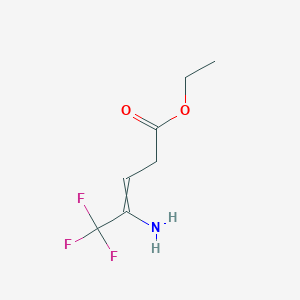
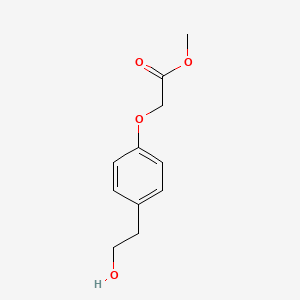
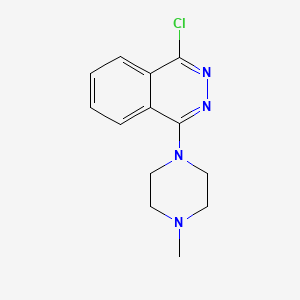

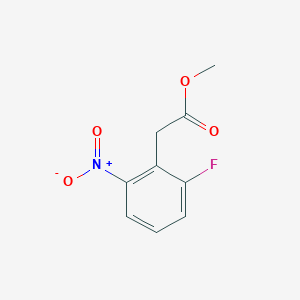
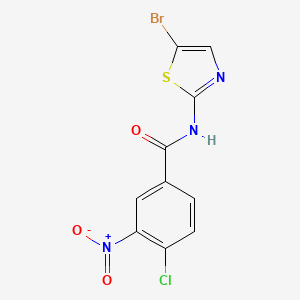
![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)
![2-(6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8471443.png)
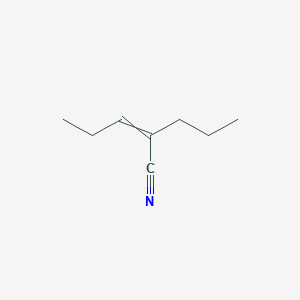
![methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8471460.png)

